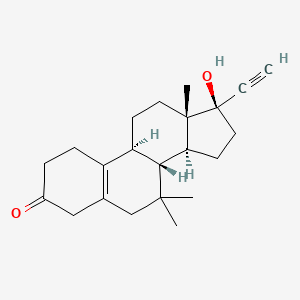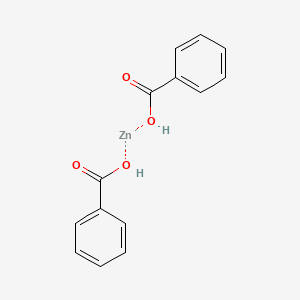
Zinkbenzoat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc benzoate is an organic metal salt with the chemical formula ( \text{Zn(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It appears as a white powder and is very slightly soluble in water . Zinc benzoate is commonly used in food and feed additives as a preservative and source of zinc. It also serves as an antiseptic, anti-animalcule, and anti-freezing agent in various industries, including food, medicine, tobacco, plating, printing, and dyeing .
Métodos De Preparación
Zinc benzoate can be synthesized through various methods. One common method involves the reaction of benzoic acid with zinc oxide or zinc hydroxide in a mixed solvent. The process includes heating and stirring the mixture until the benzoic acid is completely dissolved, followed by the addition of zinc oxide or zinc hydroxide powder. A catalyst is then added, and the reaction is allowed to proceed for several hours. The product is obtained by cooling, filtering, and drying .
Another method involves the reaction of sodium benzoate with zinc chloride in an aqueous solution. The zinc benzoate precipitates out of the solution and is collected by filtration, washed with water, and dried .
Análisis De Reacciones Químicas
Zinc benzoate undergoes various chemical reactions, including:
Oxidation: Zinc benzoate can be oxidized to form zinc oxide and benzoic acid.
Reduction: It can be reduced to form zinc metal and benzoic acid.
Substitution: Zinc benzoate can undergo substitution reactions where the benzoate group is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions include zinc oxide, benzoic acid, and substituted zinc complexes .
Aplicaciones Científicas De Investigación
Zinc benzoate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of zinc benzoate involves its interaction with biological molecules. Zinc ions released from zinc benzoate can inhibit the activity of enzymes such as monoamine oxidase-A (MAO-A), which plays a role in the metabolism of neurotransmitters like serotonin and norepinephrine . This inhibition can alter the levels of these neurotransmitters in the central nervous system, affecting various physiological processes.
Comparación Con Compuestos Similares
Zinc benzoate can be compared with other zinc carboxylates, such as zinc acetate, zinc citrate, and zinc gluconate. These compounds share similar properties, such as being sources of zinc and exhibiting antimicrobial activity. zinc benzoate is unique in its specific applications as a preservative, antiseptic, and heat stabilizer .
Similar compounds include:
- Zinc acetate
- Zinc citrate
- Zinc gluconate
- Zinc 4-aminobenzoate
Conclusion
Zinc benzoate is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H12O4Zn |
|---|---|
Peso molecular |
309.6 g/mol |
Nombre IUPAC |
benzoic acid;zinc |
InChI |
InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
Clave InChI |
TYESNCFSJHPNCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


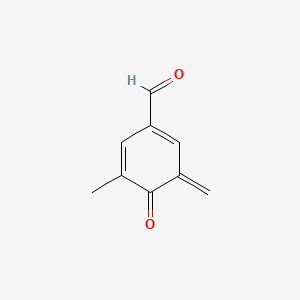
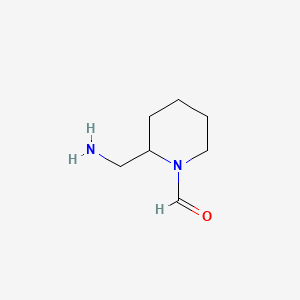
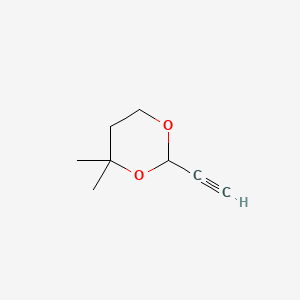
![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)


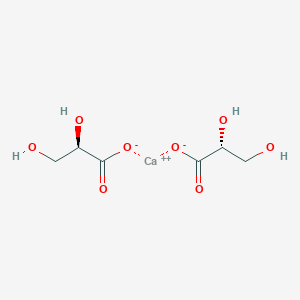
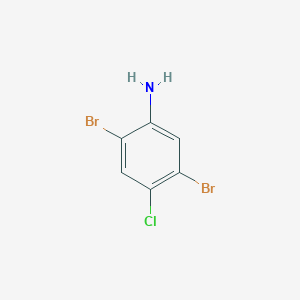
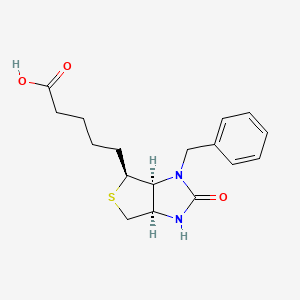
![[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate](/img/structure/B13836627.png)
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)

